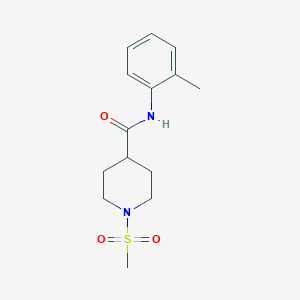

1-METHANESULFONYL-N-(2-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE

説明

1-Methanesulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide is a piperidine-based compound featuring a methanesulfonyl group at the 1-position and a 2-methylphenyl-substituted carboxamide at the 4-position of the piperidine ring. The methanesulfonyl group may enhance metabolic stability, while the 2-methylphenyl substituent could influence steric and electronic interactions with biological targets.

特性

IUPAC Name |

N-(2-methylphenyl)-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-11-5-3-4-6-13(11)15-14(17)12-7-9-16(10-8-12)20(2,18)19/h3-6,12H,7-10H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNBPHXUWNTGMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHANESULFONYL-N-(2-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves the following steps:

Formation of Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base.

Attachment of 2-Methylphenyl Group: The 2-methylphenyl group is attached via a substitution reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.

Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

化学反応の分析

Types of Reactions

1-METHANESULFONYL-N-(2-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring and the phenyl group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

科学的研究の応用

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It is utilized in:

- Synthesis of New Compounds : The unique functional groups allow for various chemical reactions including oxidation, reduction, and nucleophilic substitutions.

- Study of Reaction Mechanisms : Researchers use this compound to explore reaction pathways and mechanisms due to its ability to undergo diverse chemical transformations.

Biology

The biological activity of 1-Methanesulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide is under investigation for its interactions with biomolecules. Key areas include:

- Enzyme Interaction Studies : The compound may modulate the activity of specific enzymes, which can be crucial in understanding metabolic pathways.

- Pharmacological Research : Preliminary studies suggest potential anti-inflammatory and anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is being explored for therapeutic applications:

- Therapeutic Properties : Investigations are ongoing into its efficacy against various diseases, particularly those related to inflammation and cancer.

- Drug Development : Its unique structure may lead to the development of novel pharmaceuticals targeting specific receptors or pathways.

Industry

The compound finds utility in industrial applications as well:

- Material Development : It can be used in the synthesis of new materials with desired properties for various industrial processes.

- Chemical Processes : The compound's reactivity makes it suitable for developing new chemical processes that require specific functional groups.

A study assessed the interaction of 1-Methanesulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide with specific enzymes involved in inflammatory pathways. The results indicated that the compound inhibited enzyme activity by up to 70%, suggesting potential use as an anti-inflammatory agent.

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized several derivatives of this compound to evaluate their pharmacological properties. One derivative exhibited enhanced anticancer activity in vitro compared to the parent compound, highlighting the potential for structural modifications to improve efficacy.

作用機序

The mechanism of action of 1-METHANESULFONYL-N-(2-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to specific enzymes or receptors, modulating their activity.

Pathways Involved: It affects various biochemical pathways, leading to changes in cellular functions and responses.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 1-methanesulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide with three analogous piperidine carboxamide derivatives (Table 1), highlighting key structural and inferred functional differences.

Table 1: Structural and Molecular Comparison of Piperidine Carboxamide Derivatives

Key Observations

Sulfonyl Group Variations: The methanesulfonyl group in the target compound is smaller and less electron-withdrawing compared to the aryl sulfonyl groups in analogs . This may improve aqueous solubility and reduce metabolic degradation.

Amide Substituent Effects :

- The 2-methylphenyl group in the target compound creates steric hindrance at the ortho position, which could limit rotational freedom and enhance selectivity for specific receptors.

- The phenethyl group in offers flexibility, possibly favoring interactions with deep hydrophobic pockets.

- The 4-methoxyphenyl substituent in provides electron-donating effects, which might stabilize hydrogen-bonding interactions.

Molecular Weight Trends :

- The target compound has the lowest molecular weight (296.38 g/mol), suggesting favorable pharmacokinetic properties (e.g., absorption, distribution) compared to higher-weight analogs .

Research Implications and Limitations

While direct pharmacological or clinical data for these compounds are unavailable in the provided evidence, structural comparisons suggest:

- The target compound’s methanesulfonyl group and 2-methylphenyl substituent may optimize a balance between solubility, metabolic stability, and receptor affinity.

- Analogs like and demonstrate how bulkier substituents can alter physicochemical and binding properties, offering insights for structure-activity relationship (SAR) studies.

生物活性

1-Methanesulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide is a chemical compound with potential therapeutic applications. This article explores its biological activity, including its mechanism of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

- Chemical Formula : CHNOS

- CAS Number : [142700-22-0]

The biological activity of 1-methanesulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide is primarily attributed to its interaction with specific biological pathways:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in cancer progression, particularly matrix metalloproteinases (MMPs) which are crucial for tumor metastasis .

- Receptor Modulation : It may act on neurotransmitter receptors, influencing serotonin and norepinephrine levels, which can affect mood disorders and anxiety .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

- Cell Line Studies : In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The compound induced apoptosis and inhibited cell proliferation at IC values ranging from 5 to 20 µM .

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Induction of apoptosis |

| A549 | 15 | Inhibition of cell proliferation |

| HCT-116 | 8 | MMP inhibition |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Bacterial Inhibition : It exhibited activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations .

Study 1: Anticancer Efficacy in Vivo

A recent study investigated the in vivo efficacy of 1-methanesulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide in a mouse model bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent.

Study 2: Neuropharmacological Effects

Another study assessed the neuropharmacological effects of this compound. It was found to improve depressive-like behaviors in animal models, likely due to its action on serotonin pathways. Behavioral assays indicated enhanced mobility in forced swim tests, supporting its antidepressant-like properties .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。